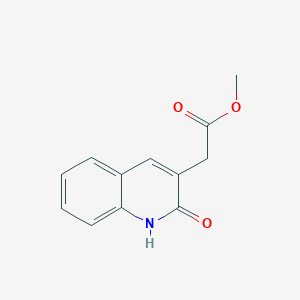

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-oxo-1H-quinolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-6H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAAVPVRUXLVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate exhibits significant anti-inflammatory and analgesic activities. Derivatives of this compound have been shown to possess pronounced analgesic effects, making them candidates for pain relief medications. In contrast, ethyl esters of related compounds demonstrate stronger anti-inflammatory effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds synthesized from this structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One derivative achieved an IC50 value of against the MCF-7 cell line, indicating strong antiproliferative activity .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for optimizing its pharmacological profile. Studies employing molecular docking simulations and spectroscopic methods help elucidate binding mechanisms with enzymes and receptors, which can inform further drug development efforts.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound along with their unique properties:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Methyl 4-hydroxyquinoline-3-carboxylate | Structure | Exhibits strong antibacterial activity |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Structure | More potent anti-inflammatory effects compared to methyl ester |

| Butyl (4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate | Structure | Shows enhanced lipophilicity leading to better membrane permeability |

The unique balance between hydrophilic and lipophilic characteristics in these compounds can be tuned through structural modifications to optimize their therapeutic efficacy.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antitumor Activity : A study demonstrated that a derivative of this compound exhibited significant growth inhibition in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- In Vivo Studies : Additional research has explored the pharmacokinetics and bioavailability of these compounds in animal models, providing insights into their potential clinical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate, highlighting structural variations and their implications:

Key Observations:

Fluorinated derivatives (e.g., CAS 917389-21-0) exhibit enhanced stability against oxidative metabolism due to the electronegative fluorine atoms .

Substituent Effects: Aromatic substitutions (e.g., phenyl or cyanophenyl groups) influence π-π interactions and steric hindrance, which are critical in drug-receptor binding .

Core Heterocycle Variations: Pyridine-based analogs (e.g., CAS 16201-73-3) lack the fused benzene ring of quinoline, altering electronic distribution and conjugation pathways .

Biological Activity

Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C12H11NO3) features a quinoline moiety that is known for its pharmacological properties. The structural characteristics contribute to its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antitumor agent and its analgesic properties.

Antitumor Activity

- Mechanism of Action :

- IC50 Values :

- The effectiveness of the compound was measured using the MTT assay. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa | This compound | 16.6 ± 0.9 |

| A549 | This compound | 29.4 ± 0.5 |

| MCF-7 | Various derivatives | Range: 0.3 ± 0.1 – >200 |

Analgesic Activity

Research indicates that methyl esters derived from quinoline structures exhibit pronounced analgesic effects compared to their ethyl counterparts. This suggests a potential application in pain management therapies .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Ukrainets et al. (2010) :

- Antitumor Pharmacology :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via alkylation of quinolinone precursors. For example, 3-acetyl-4-methylquinolin-2-(1H)-one undergoes alkylation with methyl chloroacetate in the presence of K₂CO₃ in DMF/acetone (1:1), yielding the N-substituted ester as the major product. Triethylamine (Et₃N) is often used to neutralize HCl byproducts, improving reaction efficiency . Yield optimization requires careful control of solvent polarity, temperature (room temperature to 60°C), and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the quinolinone backbone and ester substituents. Key signals include aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl carbons (δ ~170 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 9.08 Å, b = 11.49 Å, c = 11.41 Å, β = 105.3°) confirm molecular geometry. Hydrogen-bonding interactions (e.g., O–H···O) stabilize the crystal lattice .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 247.24 for C₁₃H₁₃NO₄) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : It serves as a scaffold for anticancer and antiviral agents. For example, coupling with amino acid esters via azide chemistry generates derivatives with potential neuraminidase inhibitory activity . The quinolinone core enables π-π stacking interactions with biological targets, while the ester group facilitates prodrug design .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during N- vs. O-alkylation of quinolinone precursors?

- Answer : Regioselectivity is influenced by reaction conditions:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation due to enhanced nucleophilicity at the nitrogen site.

- Base Choice : K₂CO₃ promotes N-substitution, while stronger bases (e.g., NaH) may shift selectivity toward O-alkylation.

- Steric Factors : Bulky substituents on the quinolinone ring disfavor O-alkylation. For example, methyl groups at position 4 increase N-alkylation yields by ~70% .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

- Answer : Common issues include:

- Disorder in Ester Groups : The methyl acetate moiety may exhibit rotational disorder. This is mitigated by refining occupancy factors and applying restraints in SHELXL .

- Hydrogen Bonding Ambiguities : Low electron density for hydrogen atoms complicates H-bond analysis. Neutron diffraction or DFT-optimized hydrogen positions are used for validation .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be interpreted for derivatives of this compound?

- Answer : Contradictions often arise from dynamic processes:

- Rotameric Equilibria : Ester group rotation can split NMR signals. Variable-temperature NMR (e.g., 25°C to −60°C) slows rotation, simplifying spectra .

- Tautomerism : The 2-oxo-1,2-dihydroquinolin-3-yl group may exhibit keto-enol tautomerism, resolved via deuterium exchange experiments .

Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?

- Answer :

- Side-Chain Modifications : Replacing the methyl ester with bulkier groups (e.g., tert-butyl) alters lipophilicity and bioavailability .

- Core Substitutions : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances electrophilic reactivity, as seen in antiviral derivatives .

- Computational Modeling : Docking studies (e.g., with neuraminidase) guide rational design by predicting binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.